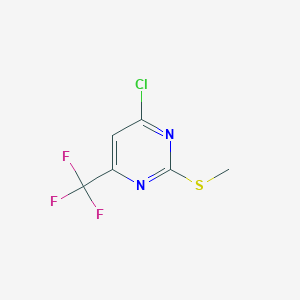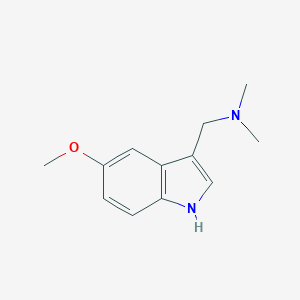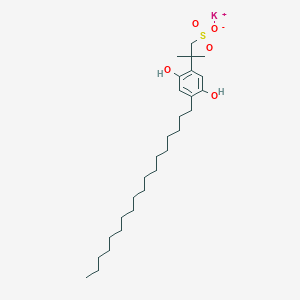
Potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PMPS is a synthetic compound that was first synthesized in the early 2000s. It is a white powder that is soluble in water and has a molecular weight of 596. It is commonly used as a surfactant in various scientific research applications due to its unique properties.
Mécanisme D'action
PMPS is a surfactant that works by reducing the surface tension between two substances. It has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil. When added to a solution, PMPS forms micelles, which are small aggregates of molecules that are formed when the hydrophobic tails of the surfactant molecules come together. These micelles can then interact with other substances in the solution, allowing for various scientific research applications.
Biochemical and Physiological Effects:
PMPS has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, which make it useful in the development of antibacterial and antifungal agents. Additionally, PMPS has been shown to have antioxidant properties, which make it useful in the development of drugs that can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PMPS is its ability to form micelles, which allows it to interact with other substances in a solution. Additionally, PMPS is stable and easy to handle, which makes it useful in various laboratory experiments. However, one limitation of PMPS is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for PMPS research. One potential area of research is the development of PMPS-based biosensors, which could have applications in the detection of various biomolecules. Additionally, PMPS could be used in the development of new drug delivery systems, which could improve the effectiveness of various drugs. Finally, further research is needed to understand the potential toxicity of PMPS and to develop strategies to mitigate this toxicity.
In conclusion, PMPS is a synthetic anionic surfactant that has a wide range of scientific research applications. It is commonly used as a surfactant in various biochemical and physiological experiments and has potential applications in the development of new drugs and biosensors. While there are limitations to its use, further research in this area could lead to new discoveries and advancements in various fields of science.
Méthodes De Synthèse
PMPS is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dihydroxy-4-octadecylbenzenesulfonyl chloride with potassium hydroxide to form potassium 2,5-dihydroxy-4-octadecylbenzenesulfonate. This compound is then reacted with 2-methyl-1-propanesulfonyl chloride to form PMPS.
Applications De Recherche Scientifique
PMPS has a wide range of scientific research applications. It is commonly used as a surfactant in various biochemical and physiological experiments. It is also used in the synthesis of nanoparticles, which have potential applications in drug delivery and imaging. Additionally, PMPS has been used in the development of biosensors and in the purification of proteins.
Propriétés
Numéro CAS |
17017-83-3 |
|---|---|
Nom du produit |
Potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate |
Formule moléculaire |
C28H49KO5S |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
potassium;2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C28H50O5S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-27(30)25(22-26(24)29)28(2,3)23-34(31,32)33;/h21-22,29-30H,4-20,23H2,1-3H3,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
JVUSYQDCMILMHT-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
Autres numéros CAS |
17017-83-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



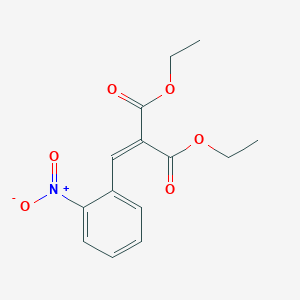


![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
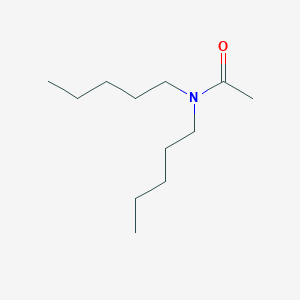
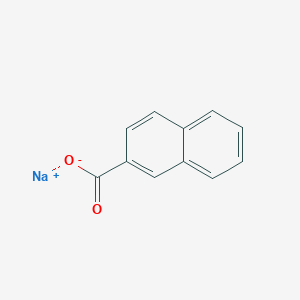

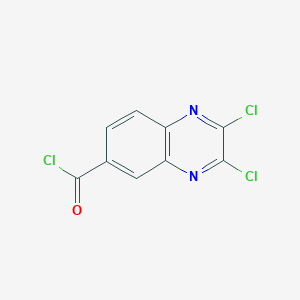

![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
